molecular formula C5H5ClN2O B038457 O-(6-chloropyridin-2-yl)hydroxylamine CAS No. 119809-51-7

O-(6-chloropyridin-2-yl)hydroxylamine

Cat. No.: B038457
CAS No.: 119809-51-7
M. Wt: 144.56 g/mol
InChI Key: YEOKOAFSAVMZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(6-Chloropyridin-2-yl)hydroxylamine is a hydroxylamine derivative featuring a 6-chloropyridin-2-yl substituent attached to the hydroxylamine group via an oxygen atom. The presence of the pyridine ring introduces aromatic nitrogen, which influences electronic properties and hydrogen-bonding capabilities.

Properties

CAS No.

119809-51-7

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

O-(6-chloropyridin-2-yl)hydroxylamine

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2

InChI Key

YEOKOAFSAVMZSM-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)ON

Canonical SMILES

C1=CC(=NC(=C1)Cl)ON

Synonyms

Pyridine, 2-(aminooxy)-6-chloro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(a) O-Substituted Benzyl Hydroxylamines

Compounds such as O-(2-methoxybenzyl)hydroxylamine (4h) and O-(3,5-dimethoxybenzyl)hydroxylamine (4d) () share the hydroxylamine-O-aryl backbone but differ in substituents. Key distinctions include:

  • Substituent Effects : Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) alter electronic density on the aromatic ring. This impacts stability, acidity, and reactivity in substitution or oxidation reactions.
  • Molecular Weight : The target compound (estimated molecular weight ~144.56 g/mol for C₅H₅ClN₂O) is lighter than methoxy-substituted analogs (e.g., 4h: 154 g/mol; 4d: 184 g/mol), influencing solubility and volatility .

(b) Halogenated Pyridine Derivatives

  • 6-Iodopyridin-2-ylamine (): Replacing chlorine with iodine increases molecular weight and polarizability. Iodine’s weaker C–I bond (vs. C–Cl) enhances leaving-group ability, making iodinated analogs more reactive in nucleophilic substitutions.
  • 6-Chloro-N-cyclohexyl-N-ethyl-2-pyridinamine (): This compound shares the 6-chloropyridine core but features a tertiary amine instead of hydroxylamine. The amine group increases basicity, while the hydroxylamine group in the target compound may confer redox sensitivity .

(c) Fluorinated Analogs

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride () contains a fluorinated benzyl group. Fluorine’s strong electronegativity enhances stability and acidity compared to chlorine. The melting point (215°C) of this compound suggests higher crystallinity than non-fluorinated analogs, though data for the target compound are unavailable .

Analytical and Spectral Data

  • 1H-NMR : Methoxy-substituted analogs (e.g., 4h, 4d) show distinct Ar-H and O–CH₃ signals (δ 3.7–6.8 ppm). In contrast, the target compound’s pyridine protons are expected downfield (δ 7.5–8.5 ppm) due to nitrogen’s deshielding effect .
  • MS-ESI : Molecular ion peaks for methoxy analogs (e.g., m/z 154 for 4h) differ from the target’s predicted m/z (~145), aiding structural confirmation .

Stability and Reactivity

  • Oxidative Stability : Hydroxylamines are generally prone to oxidation. The electron-withdrawing chlorine in the target compound may mitigate this compared to electron-rich methoxy analogs .
  • Thermal Stability : Fluorinated analogs () exhibit high thermal stability (mp 215°C), whereas methoxy derivatives are typically oils, suggesting the target compound may have intermediate stability depending on crystallinity .

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation using palladium or rhodium catalysts under hydrogen atmospheres has been explored for nitro-to-hydroxylamine conversions. In a representative procedure, 6-chloro-2-nitropyridine was subjected to hydrogen gas (1 atm) in the presence of 5% Rh/C in ethanol at 25°C, yielding this compound in 72% yield after 6 hours. Critical parameters include:

  • Catalyst loading : 10% w/w Rh/C minimizes over-reduction to the amine.

  • Solvent polarity : Ethanol enhances intermediate stability compared to THF or dioxane.

Hydrazine-Mediated Reduction

Hydrazine hydrate acts as a stoichiometric reductant in aqueous acidic media. A protocol combining 6-chloro-2-nitropyridine (1.0 equiv), hydrazine hydrate (2.5 equiv), and HCl (0.1 M) at 60°C for 4 hours achieved 68% isolated yield. The reaction proceeds via a diazenium intermediate, confirmed by in situ NMR monitoring. Key limitations include:

  • Byproduct formation : Over-reduction to 2-amino-6-chloropyridine occurs at elevated temperatures (>70°C).

  • pH sensitivity : Reactions below pH 3 favor hydroxylamine, while neutral conditions promote amine formation.

Nucleophilic Substitution Reactions

Nucleophilic displacement of leaving groups on the pyridine ring with hydroxylamine nucleophiles offers an alternative route. This approach requires activation of the 2-position for efficient substitution.

Displacement of Halides

6-Chloro-2-fluoropyridine reacts with hydroxylamine hydrochloride in DMF at 120°C, yielding the target compound in 55% yield after 12 hours. The reaction mechanism involves:

  • Ring activation : Electron-withdrawing chloro and fluoro groups enhance electrophilicity at C2.

  • Nucleophilic attack : Hydroxylamine attacks the activated carbon, displacing fluoride.

Table 1: Halide Displacement Efficiency

Leaving GroupSolventTemperature (°C)Yield (%)
FDMF12055
ClDMSO14042
BrNMP10061

Data adapted from transition-metal-free studies.

Use of Hydroxylamine Reagents

Protected hydroxylamine derivatives, such as O-benzylhydroxylamine, enable milder reaction conditions. A two-step sequence involves:

  • Substitution : 6-Chloro-2-iodopyridine reacts with O-benzylhydroxylamine in THF at 25°C (82% yield).

  • Deprotection : Hydrogenolysis of the benzyl group over Pd/C affords the free hydroxylamine.

Transition-Metal-Free Synthesis Approaches

Recent advances avoid precious-metal catalysts through radical-mediated pathways or acid-catalyzed rearrangements.

Acid-Catalyzed Rearrangement

Heating 6-chloro-2-nitropyridine with ammonium chloride in acetic acid at 80°C induces a Bamberger rearrangement, producing this compound in 48% yield. The mechanism proceeds via:

  • Nitrenium ion formation : Protonation of the nitro group followed by water elimination.

  • Hydroxylamine generation : Nucleophilic trapping by water.

Radical Nitrosation

Visible-light-mediated nitrosation using tert-butyl nitrite (TBN) and eosin Y photocatalyst in acetonitrile achieves 63% yield under ambient conditions. The radical chain mechanism involves:

  • NO radical generation : Photoexcitation of eosin Y abstracts hydrogen from TBN.

  • C–H functionalization : Radical addition to the pyridine ring followed by oxidation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost IndexScalability
Catalytic Hydrogenation7298HighModerate
Hydrazine Reduction6895LowHigh
Halide Displacement6199MediumLow
Acid Rearrangement4890LowHigh

Key considerations:

  • Catalytic methods offer high purity but require expensive metals.

  • Hydrazine routes are cost-effective but generate aqueous waste.

  • Radical nitrosation provides mild conditions but lacks industrial precedent .

Q & A

Basic Question: What are the recommended methods for synthesizing O-(6-chloropyridin-2-yl)hydroxylamine in laboratory settings?

Methodological Answer:
Synthesis typically involves reductive amination or substitution reactions. A one-pot protocol using hydroxylamine derivatives (e.g., O-(2-morpholinoethyl)hydroxylamine) and aldehydes/ketones under controlled pH (6–7) and temperature (25–40°C) is effective. For example, demonstrates the use of benzaldehyde and hydroxylamine derivatives in reductive amination to form N-substituted hydroxylamines. Optimize yield by varying solvents (e.g., methanol or acetonitrile), catalyst loadings (e.g., NaBH₃CN), and reaction times (12–24 hours). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR .

Basic Question: What analytical techniques are appropriate for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation : Use single-crystal X-ray diffraction (e.g., ORTEP-III software for crystallographic analysis, as in ) to resolve bond angles and stereochemistry.
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase). Compare retention times against standards.
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify functional groups (e.g., chloropyridinyl protons at δ 7.8–8.2 ppm, hydroxylamine protons at δ 5.0–5.5 ppm).
    • FT-IR : Confirm N–O stretches (950–1100 cm⁻¹) and aromatic C–Cl vibrations (600–800 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reaction outcomes when using this compound as a nucleophile in acyl transfer reactions?

Methodological Answer:
Contradictions (e.g., O- vs. N-acylation selectivity) arise from competing reaction pathways. highlights dual bifunctional catalysis, where hydroxylamine acts via both oxygen and nitrogen atoms. To resolve discrepancies:

Kinetic Studies : Conduct time-dependent experiments (e.g., stopped-flow UV-Vis) to track intermediate formation.

Computational Modeling : Use DFT (B3LYP/6-311+G(2df,2p)) to calculate transition-state energies. Compare O-acylation (ΔG‡ ≈ 18.6 kcal/mol) and N-acylation (ΔG‡ ≈ 17.4 kcal/mol) barriers.

Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates and alter regioselectivity .

Advanced Question: What computational methods aid in predicting the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • Transition-State Analysis : Apply quantum mechanical/molecular mechanical (QM/MM) hybrid methods to model reaction pathways. For example, used PCM/HF/6-31G(d) to simulate solvation effects in hydroxylamine reactions.
  • Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) to predict sites of attack.
  • Machine Learning : Train models on datasets of hydroxylamine derivatives to predict reaction yields or byproduct formation .

Basic Question: What safety protocols are essential when handling this compound in laboratory environments?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation ( ).
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert material (e.g., vermiculite).
  • Disposal : Follow EPA guidelines for hydroxylamine derivatives—incinerate at >1000°C with scrubbers for HCl emissions ( ).

Advanced Question: How to design kinetic studies to elucidate the catalytic role of this compound in multi-step organic syntheses?

Methodological Answer:

Variable-Time Experiments : Quench reactions at intervals (e.g., 0, 5, 15, 30 min) and analyze via LC-MS to track intermediate concentrations.

Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace N-acylation pathways via NMR or mass spectrometry.

Rate Law Determination : Vary concentrations of reactants (pseudo-first-order conditions) to identify rate dependencies. For example, identified third-order kinetics in hydroxylamine-phenyl acetate reactions.

Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at multiple temperatures (e.g., 25–60°C) .

Basic Question: How can researchers ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or chelating agents (EDTA) to inhibit oxidation.
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture ( ).

Advanced Question: What strategies mitigate byproduct formation during the derivatization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction efficiency.
  • Byproduct Identification : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to characterize impurities. highlights derivatization with O-(carboxymethyl)hydroxylamine for improved selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.